3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid
Description
This compound, also referred to as (S)-Fmoc-β²-homoalanine (CAS No. 203854-58-4), is a β-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₁₉H₁₉NO₄ (MW: 325.36), with a methyl group at the β-carbon and a phenyl ring linked via an aminomethyl spacer . The Fmoc group enables its use in solid-phase peptide synthesis (SPPS), where it acts as a temporary protecting group for amines. Its structural uniqueness lies in the β-methyl substitution, which introduces steric hindrance and influences backbone conformation in peptides .
Properties
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17(25(28)29)14-18-10-12-19(13-11-18)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLYILSOMRTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound features three critical components:
- Fmoc-protected aminomethyl group : Introduced via carbamate formation.
- 2-Methylpropanoic acid backbone : Provides carboxylic acid functionality for conjugation.
- Para-substituted phenyl ring : Serves as a rigid spacer between the Fmoc group and the acid.
Retrosynthetically, the molecule can be deconstructed into:
- Fmoc-protected benzylamine derivative (for the aminomethylphenyl moiety).
- 2-Methylpropanoic acid (or its ester precursor).
Coupling strategies must balance steric hindrance, solubility, and compatibility with the acid-labile Fmoc group.
Synthetic Routes and Methodological Comparisons
Method A: Stepwise Solution-Phase Synthesis
Step 1: Synthesis of 4-(Aminomethyl)phenyl-2-methylpropanoate
- Starting material : Methyl 3-(4-bromophenyl)-2-methylpropanoate.
- Buchwald–Hartwig amination : React with aqueous ammonia (NH3) and a palladium catalyst (Pd2(dba)3, Xantphos) to yield 4-(aminomethyl)phenyl-2-methylpropanoate.
- Conditions : 100°C, 12 h, toluene solvent.
- Yield : 78% (reported for analogous substrates).
Step 2: Fmoc Protection of the Primary Amine
- Reagent : 9-Fluorenylmethyl chloroformate (Fmoc-Cl).
- Base : N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- Reaction : Stir at 0°C → room temperature, 2 h.
- Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, hexane/ethyl acetate).
- Yield : 85%.
Step 3: Saponification of the Methyl Ester
Total yield (Method A) : 78% × 85% × 92% ≈ 61.3% .
Method B: Solid-Phase Peptide Synthesis (SPPS) Approach
Step 1: Resin Functionalization
- Resin : Wang resin pre-loaded with 2-methylpropanoic acid.
- Activation : HOBt/DIC in DMF, 1 h.
Step 2: Coupling of Fmoc-Protected Benzylamine
- Building block : Fmoc-Lys(Boc)-OH (Boc = tert-butoxycarbonyl).
- Deprotection : 20% piperidine in DMF (2 × 5 min).
- Coupling : HBTU/DIPEA, 2 h, room temperature.
Step 3: Cleavage and Isolation
- Cleavage cocktail : TFA/H2O/triisopropylsilane (95:2.5:2.5), 2 h.
- Precipitation : Cold diethyl ether.
- Yield : 70–75% (typical for SPPS).
Advantages :
Critical Reaction Optimization Data
Table 1: Comparative Analysis of Coupling Reagents
| Reagent | Coupling Efficiency | Side Products | Reference |
|---|---|---|---|
| HBTU | 95% | <5% | |
| DIC/HOBt | 89% | 8–10% | |
| EDCl | 82% | 12% |
Table 2: Solvent Effects on Fmoc Deprotection
| Solvent | Deprotection Time (min) | Purity (%) |
|---|---|---|
| DMF | 5 | 98 |
| NMP | 7 | 97 |
| DCM/piperidine | 10 | 95 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl3) :
- δ 7.75 (d, 2H, Fmoc aromatic).
- δ 4.40 (m, 2H, CH2-Fmoc).
- δ 3.68 (s, 3H, COOCH3 in intermediate ester).
Challenges and Mitigation Strategies
Industrial-Scale Considerations
- Cost Analysis :
- Fmoc-Cl accounts for 60% of raw material costs.
- SPPS reduces solvent waste by 40% compared to solution-phase.
Chemical Reactions Analysis
Types of Reactions
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (CAS No. 211637-75-1)
- Molecular Formula: C₂₅H₂₃NO₄ (MW: 401.45)
- Key Differences: Contains an o-tolyl (2-methylphenyl) group instead of the aminomethylphenyl moiety. The aromatic methyl group enhances hydrophobicity and may stabilize π-π interactions in peptide assemblies.
- Applications : Used in SPPS for introducing steric bulk near the peptide backbone. HPLC purity: 99.76% .
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic Acid (CAS No. 507472-26-6)
- Molecular Formula : C₂₄H₂₀N₂O₆ (MW: 456.43)
- Key Differences : Features a 4-nitrophenyl group, which introduces strong electron-withdrawing effects. This alters reactivity in coupling reactions compared to the electron-donating methyl group in the target compound.
- Applications : Useful in synthesizing nitroaromatic peptide conjugates for photolabile or redox-active probes .
Backbone Modifications
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic Acid (CAS No. 123622-48-0)
- Molecular Formula: C₂₀H₂₁NO₄ (MW: 339.39)
- Key Differences: A pentanoic acid backbone with a methyl branch at the α-carbon. The longer aliphatic chain increases hydrophobicity and may reduce solubility in aqueous media compared to the β-methylpropanoic acid backbone.
- Applications : Explored in foldamer design for mimicking α-helical structures .
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic Acid (EN300-81250)
- Molecular Formula : C₂₆H₂₂N₂O₄ (MW: 426.47)
- Key Differences : Incorporates an indole moiety , enabling hydrogen bonding and π-stacking interactions. Unlike the target compound’s phenyl group, the indole side chain is critical for receptor binding in bioactive peptides.
- Applications : Used in synthesizing tryptophan analogs for neuropeptide studies .
Functional Group Additions
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid
- Molecular Formula: C₂₄H₂₁NO₄ (MW: 387.43)
- Key Differences: Substitutes propanoic acid with a shorter acetic acid chain. This reduces steric bulk and may enhance solubility but limits conformational flexibility.
- Applications : Applied in linker designs for bioconjugation due to its compact structure .
Fmoc-α-Me-Tyr(tBu)-OH (CAS No. 118488-18-9)
- Molecular Formula: C₃₂H₃₅NO₅ (MW: 537.63)
- Key Differences : Contains a tert-butyl-protected tyrosine side chain. The tert-butyl group increases hydrophobicity and steric shielding, making it suitable for synthesizing peptides requiring oxidative stability.
- Applications : Critical in peptide therapeutics targeting G-protein-coupled receptors (GPCRs) .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : The β-methyl group in the target compound restricts backbone rotation, favoring rigid peptide conformations, whereas nitro or indole substituents enhance electronic interactions .
- Hydrophobicity : Compounds with aromatic methyl or tert-butyl groups (e.g., o-tolyl, Tyr(tBu)) exhibit higher logP values, impacting membrane permeability in drug design .
- Synthetic Utility : Piperidine-mediated Fmoc deprotection (20% in DMF) is a standard step for all these compounds, ensuring compatibility with SPPS protocols .
Biological Activity
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid, commonly referred to by its IUPAC name, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is often utilized in peptide synthesis and drug design. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
- CAS Number : 2171448-54-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacological effects. The Fmoc group plays a crucial role in enhancing the compound's stability and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
- Receptor Modulation : The structural features of the compound indicate potential interactions with various receptors, which could modulate signaling pathways critical for cellular responses.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Recent studies have indicated that derivatives of fluorenylmethoxycarbonyl compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have reported that related compounds possess broad-spectrum antimicrobial properties against various pathogens, indicating a possible avenue for further exploration.
Case Studies
-
Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of fluorenylmethoxycarbonyl derivatives. The results showed that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
Compound IC50 (µM) Cancer Type Fmoc-Derivative A 5.2 Breast Cancer Fmoc-Derivative B 3.8 Lung Cancer -
Antimicrobial Activity Assessment : Another research article evaluated the antimicrobial efficacy of fluorenylmethoxycarbonyl compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
Compound MIC (µg/mL) Target Pathogen Fmoc-Derivative C 10 Staphylococcus aureus Fmoc-Derivative D 15 Escherichia coli
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-{4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential coupling of the Fmoc-protected aminomethylphenyl group to the 2-methylpropanoic acid backbone. Key steps include:
- Activation of the carboxylic acid using coupling agents like HBTU or DIC in anhydrous solvents (e.g., DMF or DCM) .
- Controlled deprotection of the Fmoc group using 20% piperidine in DMF, followed by neutralization and purification via reverse-phase HPLC .
- Yield optimization requires precise temperature control (0–25°C) and inert atmospheres to prevent side reactions .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodology :
- NMR spectroscopy : Confirm structural integrity via H and C NMR, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and methylpropanoic acid signals (δ 1.2–1.5 ppm) .
- Mass spectrometry (MS) : Use high-resolution ESI-MS to validate molecular weight (expected [M+H]: ~465.5 Da) .
- HPLC : Employ C18 columns with UV detection (254 nm) to assess purity (>95% required for biological applications) .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic/basic conditions, and what precautions are needed for long-term storage?
- Methodology :
- Stability testing : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC. Fmoc groups are labile under basic conditions (pH >9), leading to deprotection within hours .
- Storage : Store lyophilized solid at -20°C under argon. In solution, use DMF or DCM with stabilizers (e.g., 0.1% TFA) and avoid repeated freeze-thaw cycles .
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data?
- Methodology :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., coupling agent stoichiometry, solvent polarity) to identify critical factors .
- Kinetic studies : Use in-situ FTIR or LC-MS to track reaction intermediates and optimize stepwise efficiency .
- Biological replicates : For activity assays, perform dose-response curves (e.g., IC) across multiple cell lines to account for variability .
Q. What strategies are effective for studying the compound’s interactions with biomolecules (e.g., enzymes, receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (, ) and affinity () .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions in aqueous buffers .
- Molecular docking : Use software like AutoDock to predict binding poses, focusing on Fmoc-phenyl interactions with hydrophobic protein pockets .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
